molecular formula C8H10N2O B513580 2-Amino-N-phenylacetamide CAS No. 555-48-6

2-Amino-N-phenylacetamide

Cat. No. B513580
CAS RN: 555-48-6
M. Wt: 150.18g/mol
InChI Key: MPXAYYWSDIKNTP-UHFFFAOYSA-N
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Patent
US08609661B2

Procedure details

Synthesis of PPQ-102—Synthesis of PPQ-102 was achieved in six steps as illustrated in FIG. 2B. Commercially available 6-methyluracil 1 was methylated using dimethylsulfate to produce 1,3,6-trimethyluracil 2, which upon Friedel-Crafts acylation using zinc chloride as a catalyst yielded 5-benzoyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione 3 as a white powder. Bromination of 3 followed by reaction with N-(2-aminophenyl)acetamide generated amino-protected intermediate 5. The acetamido function of 5 was hydrolyzed and resultant intermediate 6 was cyclocondensed with 5-methylfurfural to yield yellowish-white racemic PPQ-102 7. Aromatic compound 8, which lacks a stereocenter, was prepared from 7 by oxidation with potassium permanganate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
intermediate 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acetamido
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
resultant intermediate 6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[C:10](=[O:19])[N:11]([CH3:18])[C:12](=[O:17])[N:13]([CH3:16])[C:14]=1[CH3:15])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=1[NH:27][C:28](=O)[CH3:29].CC1[O:38][C:35]([CH:36]=O)=[CH:34][CH:33]=1>[Cl-].[Zn+2].[Cl-]>[CH3:36][C:35]1[O:38][C:29]([CH:28]2[NH:27][C:22]3[C:21](=[CH:26][CH:25]=[CH:24][CH:23]=3)[N:20]3[C:15]2=[C:14]2[N:13]([CH3:16])[C:12](=[O:17])[N:11]([CH3:18])[C:10](=[O:19])[C:9]2=[C:1]3[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[CH:33][CH:34]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C=1C(N(C(N(C1C)C)=O)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=C1)NC(C)=O
Step Three
Name
intermediate 5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
acetamido
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
resultant intermediate 6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=O)O1
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(O1)C2C3=C4C(=C(N3C5=CC=CC=C5N2)C6=CC=CC=C6)C(=O)N(C(=O)N4C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.